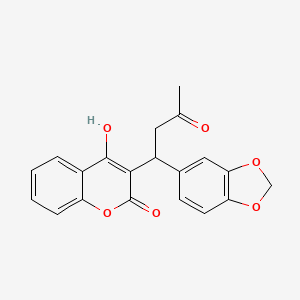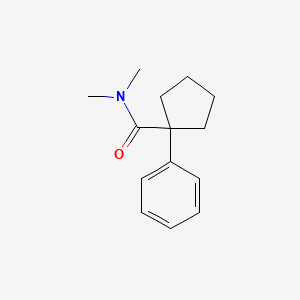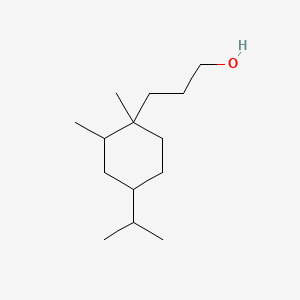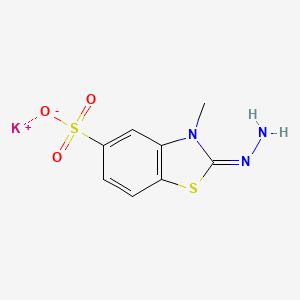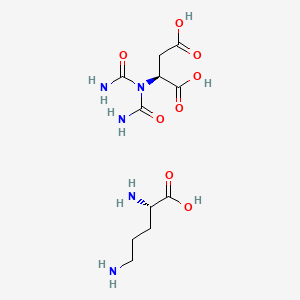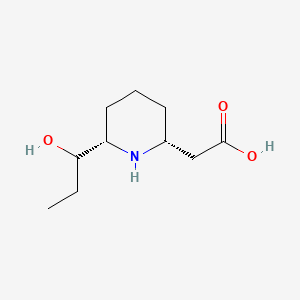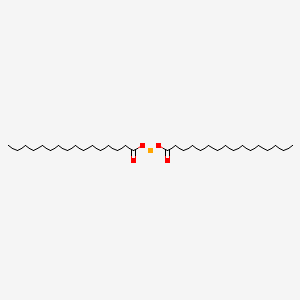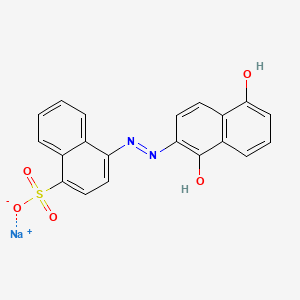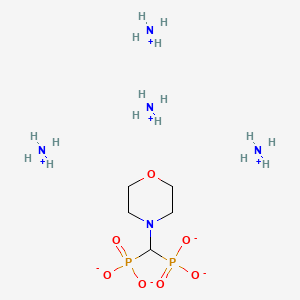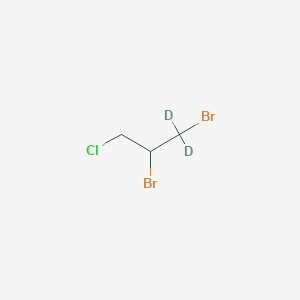
1,2-Dibromo-3-chloropropane-1,1-d2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dibromo-3-chloropropane-1,1-d2 is a deuterated analog of 1,2-Dibromo-3-chloropropane, an organic compound with the formula BrCH(CH2Br)(CH2Cl). It is a dense, colorless liquid, although commercial samples often appear amber or brown. This compound is known for its use as a soil fumigant and nematicide, particularly in American agriculture, until its use was banned due to its harmful effects on human health .
Preparation Methods
1,2-Dibromo-3-chloropropane-1,1-d2 can be synthesized through the addition of bromine to 3-chloropropene under normal pressure and temperatures ranging from 10-25°C. The reaction product is then purified by vacuum distillation . Industrial production methods involve the use of bromine and 3-chloropropene, with the reaction typically catalyzed by copper(I) bromide or iron(II) bromide .
Chemical Reactions Analysis
1,2-Dibromo-3-chloropropane-1,1-d2 undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding brominated and chlorinated products.
Reduction: Can be reduced to form less brominated or chlorinated derivatives.
Substitution: Undergoes nucleophilic substitution reactions, where the bromine or chlorine atoms can be replaced by other nucleophiles
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,2-Dibromo-3-chloropropane-1,1-d2 has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of tritium-labeled compounds.
Biology: Employed in studies involving DNA alkylation and the formation of DNA adducts.
Medicine: Investigated for its potential effects on cellular processes and its role in toxicology studies.
Industry: Utilized in the synthesis of flame-retardant materials and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Dibromo-3-chloropropane-1,1-d2 involves its ability to alkylate DNA, leading to the formation of DNA adducts. This process can interfere with DNA replication and transcription, ultimately causing cellular damage and mutations. The compound targets nucleophilic sites within the DNA molecule, particularly the N7 position of guanine .
Comparison with Similar Compounds
1,2-Dibromo-3-chloropropane-1,1-d2 can be compared with other similar compounds such as:
1,2-Dibromo-3-chloropropane: The non-deuterated analog, which has similar chemical properties but differs in isotopic composition.
1,2-Dibromoethane: Another brominated compound used as a fumigant, but with different reactivity and applications.
1,3-Dichloropropane: A chlorinated compound with similar structural features but different chemical behavior.
The uniqueness of this compound lies in its deuterated nature, which can be advantageous in certain research applications, such as tracing and studying reaction mechanisms.
Properties
CAS No. |
112821-99-5 |
|---|---|
Molecular Formula |
C3H5Br2Cl |
Molecular Weight |
238.34 g/mol |
IUPAC Name |
1,2-dibromo-3-chloro-1,1-dideuteriopropane |
InChI |
InChI=1S/C3H5Br2Cl/c4-1-3(5)2-6/h3H,1-2H2/i1D2 |
InChI Key |
WBEJYOJJBDISQU-DICFDUPASA-N |
Isomeric SMILES |
[2H]C([2H])(C(CCl)Br)Br |
Canonical SMILES |
C(C(CBr)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


